![molecular formula C19H14N2O6 B2749849 N-((5-(苯并[d][1,3]二噁杂环-5-基)噁二唑-3-基)甲基)苯并[d][1,3]二噁杂环-5-甲酰胺 CAS No. 1105200-93-8](/img/structure/B2749849.png)
N-((5-(苯并[d][1,3]二噁杂环-5-基)噁二唑-3-基)甲基)苯并[d][1,3]二噁杂环-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H14N2O6 and its molecular weight is 366.329. The purity is usually 95%.
BenchChem offers high-quality N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
内皮素受体拮抗剂
含有苯并[d][1,3]二氧杂环部分的化合物已被确定为有效且选择性的小分子内皮素受体-A (ETA) 拮抗剂。这些分子通过结构修饰表现出体外和体内活性,表明它们在治疗内皮素受体介导的疾病(如肺动脉高压)中具有潜在应用 (C. Wu 等,1997)。
血清素受体拮抗剂
新型三环苯并恶嗪(其可能含有与目标化合物相似的结构特征)已被探索作为有效的血清素 (5-HT1A/B/D) 受体拮抗剂。这些化合物显示出作为作用更快的抗抑郁药/抗焦虑药的潜力,且副作用负担较低,突出了它们在精神病药物开发中的重要性 (S. Bromidge 等,2010)。
碳酸酐酶抑制剂
与查询化合物在结构上相关的含异恶唑的磺酰胺已被合成,并显示出对碳酸酐酶 II 和 VII 具有有效的抑制特性。这些酶是治疗各种疾病(包括青光眼和神经性疼痛)的靶点,表明这些分子的治疗应用 (C. Altug 等,2017)。
抗菌剂
一系列以苯并恶唑为核心的化合物已被设计和合成,显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。这些化合物代表了一类新型抗菌剂,突出了苯并恶唑衍生物在解决抗生素耐药性中的重要性 (M. Palkar 等,2017)。
催化
研究还探索了苯并[d]异恶唑在金催化的环加成反应中的应用。这些研究为开发新的合成方法奠定了基础,有可能促进用于制药应用的复杂分子的合成 (W. Xu 等,2018)。
作用机制
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . These targets are crucial for cell division and are often the focus of anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin and microtubules, it disrupts the normal process of cell division, leading to cell cycle arrest . This disruption can trigger programmed cell death or apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in potent growth inhibition properties against various cancer cell lines . For instance, it has shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . These effects highlight its potential as an anticancer agent .
属性
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-19(12-2-4-15-18(6-12)26-10-24-15)20-8-13-7-16(27-21-13)11-1-3-14-17(5-11)25-9-23-14/h1-7H,8-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMCGESPEDMFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。